molecular formula C9H15N3O2 B14885289 5-Methyl-3-(piperidin-4-yl)imidazolidine-2,4-dione

5-Methyl-3-(piperidin-4-yl)imidazolidine-2,4-dione

Cat. No.: B14885289
M. Wt: 197.23 g/mol
InChI Key: QYIPVVVXMODCRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methyl-3-(piperidin-4-yl)imidazolidine-2,4-dione is a chemical compound known for its diverse applications in scientific research and industry. It is characterized by its unique structure, which includes a piperidine ring attached to an imidazolidine-2,4-dione core. This compound has garnered interest due to its potential therapeutic properties and its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-3-(piperidin-4-yl)imidazolidine-2,4-dione typically involves the reaction of piperidine derivatives with imidazolidine-2,4-dione precursors. One common method includes the condensation of 5-methylimidazolidine-2,4-dione with piperidine under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-3-(piperidin-4-yl)imidazolidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH, and the use of appropriate solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted imidazolidine-2,4-dione derivatives .

Mechanism of Action

The mechanism of action of 5-Methyl-3-(piperidin-4-yl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit tankyrase enzymes, which play a crucial role in cellular processes such as DNA repair and Wnt signaling. By inhibiting these enzymes, the compound can modulate cellular functions and potentially exert therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-3-(piperidin-4-yl)imidazolidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit tankyrase enzymes sets it apart from other similar compounds, making it a valuable candidate for therapeutic research .

Properties

Molecular Formula

C9H15N3O2

Molecular Weight

197.23 g/mol

IUPAC Name

5-methyl-3-piperidin-4-ylimidazolidine-2,4-dione

InChI

InChI=1S/C9H15N3O2/c1-6-8(13)12(9(14)11-6)7-2-4-10-5-3-7/h6-7,10H,2-5H2,1H3,(H,11,14)

InChI Key

QYIPVVVXMODCRQ-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)N(C(=O)N1)C2CCNCC2

Origin of Product

United States

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